molecular formula C19H15F3N2O2 B4029461 3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B4029461
M. Wt: 360.3 g/mol
InChI Key: RQKICJBGVFZNAO-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of an indole moiety, a trifluoromethyl-substituted phenyl ring, and a pyrrolidine-2,5-dione core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Construction of the Pyrrolidine-2,5-dione Core: This can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Electrophilic or nucleophilic substitution reactions may occur at the phenyl ring or indole moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce dihydropyrrolidine derivatives.

Scientific Research Applications

3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The indole moiety is known for its ability to engage in π-π stacking interactions, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1H-indol-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the trifluoromethyl group.

    3-(1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione: Lacks the dihydro modification on the indole moiety.

Uniqueness

The presence of both the trifluoromethyl group and the dihydro modification on the indole moiety may confer unique chemical and biological properties, such as increased stability, enhanced binding affinity, or altered reactivity.

Properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2/c20-19(21,22)13-5-3-6-14(10-13)24-17(25)11-16(18(24)26)23-9-8-12-4-1-2-7-15(12)23/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKICJBGVFZNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 2
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 3
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 4
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 5
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Reactant of Route 6
3-(2,3-dihydro-1H-indol-1-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

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